molecular formula C10H14O4 B1217012 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol CAS No. 27391-18-0

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Cat. No. B1217012
CAS RN: 27391-18-0
M. Wt: 198.22 g/mol
InChI Key: QGFJORGLNPWXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, also known as HMPPD, is a chemical compound. It has the chemical formula C10H14O4 . This compound has been found in taxon Hydnocarpus annamensis and Zantedeschia aethiopica .


Molecular Structure Analysis

The molecular formula of 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is C10H14O4 . Its average mass is 198.216 Da and its mono-isotopic mass is 198.089203 Da . The InChIKey of the compound is QGFJORGLNPWXMK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis in Chemistry

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol and related compounds play a significant role in the field of chemistry, particularly in synthesis processes. Tyman and Payne (2006) explored the synthesis of isomeric 3-(hydroxyphenyl)propane-1, 2-diols and related compounds, demonstrating their relevance in creating chelatants for the borate anion. This research highlights the compound's utility in synthesizing intermediates for more complex chemical structures (Tyman & Payne, 2006).

Antioxidative Properties

The antioxidative properties of 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol have been noted in various studies. For instance, Kikuzaki et al. (1999) isolated this compound from berries of Pimenta dioica, noting its effectiveness in inhibiting the autoxidation of linoleic acid. This research indicates its potential as a natural antioxidant (Kikuzaki, Hara, Kawai, & Nakatani, 1999).

Role in Lignin Pyrolysis

In the study of lignin pyrolysis, 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol has been used as a model compound. Kuroda et al. (2007) investigated the thermal behavior of beta-1 subunits in lignin using this compound. Their findings contribute to a better understanding of lignin's thermal decomposition, which is crucial for biomass conversion technologies (Kuroda, Ashitani, Fujita, & Hattori, 2007).

Safety And Hazards

There is limited information available on the safety and hazards of 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. It is recommended that standard laboratory safety practices be followed when handling this compound . It is not recommended for fragrance or flavor use .

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,8,11-13H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFJORGLNPWXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950078
Record name 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

CAS RN

220006-74-6, 27391-18-0
Record name (-)-3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220006-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27391-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-methoxyphenyl-1-propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027391180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Reactant of Route 2
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Reactant of Route 6
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Citations

For This Compound
66
Citations
H Kikuzaki, S Hara, Y Kawai, N Nakatani - Phytochemistry, 1999 - Elsevier
A phenylpropanoid, threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, was isolated from the berries of Pimenta dioica together with five known compounds, eugenol, 4-…
Number of citations: 113 www.sciencedirect.com
IU Fischer, GE Von Unruh, HJ Dengler - Xenobiotica, 1990 - Taylor & Francis
1. The metabolism of eugenol (4-hydroxy-3-methoxy-allylbenzene) was investigated in male and female healthy volunteers. It was rapidly absorbed and metabolized after oral …
Number of citations: 150 www.tandfonline.com
H Kikuzaki, A Sato, Y Mayahara… - Journal of Natural …, 2000 - ACS Publications
Three new galloylglucosides, (4S)-α-terpineol 8-O-β-d-(6-O-galloyl)glucopyranoside (1); (4R)-α-terpineol 8-O-β-d-(6-O-galloyl)glucopyranoside (2), and 3-(4-hydroxy-3-methoxyphenyl)…
Number of citations: 69 pubs.acs.org
SD Nale, VH Jadhav - Tetrahedron Letters, 2016 - Elsevier
The first report for the synthesis of tyrosyl-DNA phosphodiesterase I inhibitors 3,4-dimethoxyphenol-1-β-d-(6′-O-galloyl)glucopyranoside 3 and 3-(4-hydroxy-3-methoxyphenyl)propane…
Number of citations: 3 www.sciencedirect.com
M Yoshimura, Y Amakura… - Bioscience, biotechnology …, 2011 - academic.oup.com
Two new polyphenolic glucosides, 6′-O-acetylisobiflorin (1) and (2S)-3-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol 1-O-(6′-O-galloyl)-β-d-glucoside (2), were respectively …
Number of citations: 43 academic.oup.com
A Imai, T Yokoyama, Y Matsumoto… - Journal of agricultural …, 2007 - ACS Publications
It was observed that the β-O-4 bond cleavage of a dimeric phenolic lignin model compound with an α-carbonyl group at the B-ring, 2-(2-ethoxy-4-formylphenoxy)-1-(4-hydroxy-3-…
Number of citations: 26 pubs.acs.org
MSA Marzouk, FA Moharram, MA Mohamed… - … für Naturforschung C, 2007 - degruyter.com
Two galloylglucosides, 6-hydroxy-eugenol 4-O-(6′-O-galloyl)-β-D- 4 C 1 -glucopyranoside (4) and 3-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol-2-O-(2′,6′-di-O-galloyl)-β-D- 4 …
Number of citations: 117 www.degruyter.com
MS Gültekin, H Göksu - Organic Communications, 2016 - acgpubs.org
4-Allyl-4-hydroperoxy-2-methoxycyclohexa-2, 5-dienone (5) was synthesized by photooxygenation of commercially available Eugenol in the presence of tetraphenylporphyrin (TPP) as …
Number of citations: 1 www.acgpubs.org
T Yoshida, M Yoshimura, Y Amakura - Planta Medica, 2010 - thieme-connect.com
In our continuing study on natural polyphenolic compounds from the myrtaceous plants [1], we herein isolated and characterized two new polyphenolic glucosides (1 and 2) from clove (…
Number of citations: 0 www.thieme-connect.com
M Li, Z Xia, B Li, Y Tian, G Zhang, C Xu… - Medicinal Chemistry …, 2019 - Springer
From the male flowers of Ginkgo biloba L., 26 compounds were isolated and identified including 7-O-(β-d-glucopyranosyloxy)-5-hydroxy-1(3H)- isobenzofuranone (1), piperoside (2), 3-(…
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.